9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
Description
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (CAS: 1268244-56-9) is a carbazole-triazine hybrid compound with the molecular formula C₂₁H₁₃ClN₄ and a molar mass of 356.81 g/mol . Its structure features a carbazole moiety linked via a phenyl spacer to a triazine ring substituted with chlorine and phenyl groups. The chloro substituent enhances the electron-withdrawing character of the triazine unit, making this compound a promising candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and luminescent solar concentrators (LSCs) . Predicted properties include a density of 1.36±0.1 g/cm³ and a boiling point of 629.5±38.0 °C .
Synthesis typically involves cross-coupling reactions, as seen in the preparation of its dibromo intermediate (3,6-dibromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole) using reagents from Tokyo Chemical Industry (TCI) and Sigma-Aldrich .
Properties
Molecular Formula |
C27H17ClN4 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
9-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C27H17ClN4/c28-27-30-25(18-8-2-1-3-9-18)29-26(31-27)19-14-16-20(17-15-19)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H |
InChI Key |
GEUNEMWSELPUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The triazine ring and carbazole moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Key Properties of Triazine-Carbazole Derivatives
*Estimated based on analogous compounds.
Key Observations:
Electron-Withdrawing Effects: The chloro group in the target compound lowers its LUMO compared to non-chloro analogs (e.g., Cz–Ph–TRZ), enhancing electron-accepting capability. This aligns with trends in , where increased acceptor strength reduces LUMO levels .
TADF Activity : Unlike DACT-II, PTZ-TRZ, and 2c-Ph, the target compound lacks thermally activated delayed fluorescence (TADF) due to a larger singlet-triplet energy gap (ΔEST) . This limits its use as an emitter but improves stability as a host material.
HOMO/LUMO Alignment : The triphenylsilyl derivative (HOMO: -6.06 eV, LUMO: -2.75 eV) shows deeper energy levels than the target compound, likely due to steric and electronic effects of the silyl group .
Device Performance and Functional Roles
Emitters vs. Hosts:
- DACT-II: Achieves >20% external quantum efficiency (EQE) in OLEDs due to its diphenylaminocarbazole donor, which enables 100% photoluminescence quantum yield (PLQY) and near-zero ΔEST .
- PTZ-TRZ and DPA-TRZ: These phenothiazine- and triphenylamine-based analogs achieve EQEs ~20%, comparable to early TADF emitters like PXZ-TRZ .
- Target Compound : Primarily used as a host material in phosphorescent OLEDs. Its absence of TADF simplifies device architecture but requires pairing with efficient emitters .
Stability and Lifetime:
highlights that the target compound (Cz-Ph-TRZ) and bicarbazole derivative 2c-Ph exhibit similar thermal stability. However, 2c-Ph’s TADF activity correlates with faster operational degradation due to resonant energy transfer processes .
Biological Activity
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C27H17ClN4
- Molecular Weight : 432.9 g/mol
- CAS Number : 1477759-28-6
- Appearance : Solid form, typically requiring storage at low temperatures (2-8°C) in an inert atmosphere.
Biological Activities
The biological activities of this compound are primarily derived from its structural components, which include a carbazole moiety and a triazine ring. These structures contribute to various pharmacological effects.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that carbazole derivatives can inhibit cancer cell proliferation effectively. The presence of the triazine group is believed to enhance cytotoxicity towards different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole | A431 (epidermoid carcinoma) | < 10 |
| Similar carbazole derivatives | Various | < 5 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Another significant aspect of this compound is its potential neuroprotective activity. Studies have demonstrated that carbazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds with bulky substituents at the nitrogen position have shown promising neuroprotective effects in vitro.
The biological activities of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole are thought to involve:
- Antioxidative Mechanism : The compound may reduce reactive oxygen species (ROS), thereby preventing oxidative damage to cells.
- Cell Signaling Modulation : It may interact with various signaling pathways involved in cell survival and apoptosis.
- Structure Activity Relationship (SAR) : The presence of chlorine and phenyl groups is crucial for enhancing biological activity.
Case Studies
- Antitumor Study : A study conducted on several carbazole derivatives including the target compound showed a marked reduction in tumor growth in xenograft models, indicating strong in vivo antitumor efficacy.
- Neuroprotection Study : In vitro assays using HT22 neuronal cells revealed that the compound significantly reduced cell death induced by glutamate toxicity at concentrations as low as 5 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
